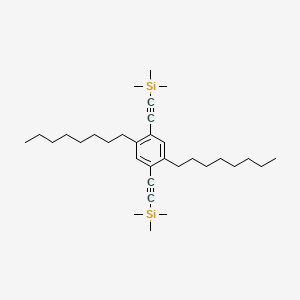

1,4-Dioctyl-2,5-bis(trimethylsilylethynyl)benzene

Description

1,4-Dioctyl-2,5-bis(trimethylsilylethynyl)benzene is a substituted benzene derivative featuring octyl groups at the 1,4-positions and trimethylsilylethynyl (-C≡C-Si(CH₃)₃) groups at the 2,5-positions. This compound belongs to the family of oligo(phenyleneethynylene)s (OPEs), which are renowned for their conjugated π-systems, making them relevant in organic electronics, molecular wires, and optoelectronic applications . The octyl chains enhance solubility in non-polar solvents, while the trimethylsilyl groups stabilize the ethynyl linkages during synthesis and modulate electronic properties .

Properties

CAS No. |

745048-28-6 |

|---|---|

Molecular Formula |

C32H54Si2 |

Molecular Weight |

494.9 g/mol |

IUPAC Name |

2-[2,5-dioctyl-4-(2-trimethylsilylethynyl)phenyl]ethynyl-trimethylsilane |

InChI |

InChI=1S/C32H54Si2/c1-9-11-13-15-17-19-21-29-27-32(24-26-34(6,7)8)30(22-20-18-16-14-12-10-2)28-31(29)23-25-33(3,4)5/h27-28H,9-22H2,1-8H3 |

InChI Key |

LANBUIJIXJCMAO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC1=CC(=C(C=C1C#C[Si](C)(C)C)CCCCCCCC)C#C[Si](C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4-Dioctyl-2,5-bis(trimethylsilylethynyl)benzene can be synthesized through the reduction of 1,4-bis(trimethylsilylethynyl)-2,5-cyclohexadiene-1,4-diol using stannous chloride . The reaction involves the addition of one Al-H bond to each C-C triple bond, facilitated by di(tert-butyl)aluminium hydride .

Industrial Production Methods: While specific industrial production methods for 1,4-Dioctyl-2,5-bis(trimethylsilylethynyl)benzene are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 1,4-Dioctyl-2,5-bis(trimethylsilylethynyl)benzene undergoes various chemical reactions, including:

Hydroalumination: Reaction with di(tert-butyl)aluminium hydride, resulting in the addition of Al-H bonds to the C-C triple bonds.

Reduction: Reduction of the precursor compound using stannous chloride.

Common Reagents and Conditions:

Stannous Chloride: Used for the reduction of the precursor compound.

Di(tert-butyl)aluminium Hydride: Facilitates hydroalumination reactions.

Major Products: The major products formed from these reactions include the reduced and hydroaluminated derivatives of the compound.

Scientific Research Applications

Organic Electronics

One of the primary applications of 1,4-Dioctyl-2,5-bis(trimethylsilylethynyl)benzene is in the field of organic electronics, particularly in organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). The compound's ability to facilitate charge transport makes it a suitable candidate for use in these devices.

In materials science, 1,4-Dioctyl-2,5-bis(trimethylsilylethynyl)benzene is utilized for creating novel polymeric materials with enhanced thermal stability and mechanical properties. The incorporation of this compound into polymer matrices can significantly improve their electrical conductivity.

Case Study: Conductive Polymers

Studies have shown that polymers doped with 1,4-Dioctyl-2,5-bis(trimethylsilylethynyl)benzene exhibit increased conductivity due to the formation of conductive pathways within the polymer matrix. This property is particularly useful for applications in flexible electronics and sensors .

Chemical Synthesis

The compound also serves as an important intermediate in synthetic organic chemistry. Its reactivity allows for further functionalization through various chemical reactions such as hydroalumination and reduction.

Chemical Reactions Overview

- Hydroalumination : Reaction with di(tert-butyl)aluminium hydride results in the addition of Al-H bonds to the C-C triple bonds.

- Reduction : The compound can be reduced using stannous chloride to yield various derivatives that are valuable in further synthetic applications.

Mechanism of Action

The mechanism of action of 1,4-Dioctyl-2,5-bis(trimethylsilylethynyl)benzene involves its ability to undergo hydroalumination and reduction reactions. The molecular targets and pathways involved include the C-C triple bonds, which react with di(tert-butyl)aluminium hydride and stannous chloride to form the corresponding hydroaluminated and reduced products .

Comparison with Similar Compounds

Substituent Variations

Alkoxy vs. Alkyl Chains :

- 1,4-Bis(dodecyloxy)-2,5-diethynylbenzene (CAS 152270-00-3): Features dodecyloxy (C₁₂H₂₅O-) chains instead of octyl groups. The longer alkyl chains improve solubility but may reduce crystallinity due to increased steric bulk .

- 2,5-Diethoxy-1,4-bis(trimethylsilylethynyl)benzene : Ethoxy (C₂H₅O-) substituents result in tighter molecular packing compared to octyl chains, as observed in crystallographic studies .

Trimethylsilylethynyl vs. Ethynyl/Phenylethynyl Groups :

- 1,4-Diethynyl-2,5-bis(hexyloxy)benzene : Replacing trimethylsilylethynyl with simple ethynyl (-C≡CH) groups reduces steric hindrance but increases reactivity, necessitating protective strategies during synthesis .

- 1,4-Bis(phenylethynyl)-2,5-bis(hexyloxy)benzene : Phenylethynyl groups introduce extended conjugation and stronger π-π stacking, enhancing charge transport properties compared to silylated analogues .

Physicochemical Properties

Solubility and Crystallinity

- Octyl Chains : The dioctyl substitution in the target compound improves solubility in toluene and chloroform compared to shorter-chain derivatives like ethoxy-substituted analogues .

- Trimethylsilyl Groups : Enhance solubility in polar aprotic solvents (e.g., THF) due to their bulky, hydrophobic nature .

- Crystallinity : Derivatives with shorter alkoxy chains (e.g., ethoxy) exhibit defined single-crystal structures with intermolecular C≡C–H···π interactions, while longer alkyl chains (e.g., dodecyl) disrupt crystalline order .

Solid-State Packing

- C–Br···π vs. C–H···Br Interactions : In brominated analogues (e.g., 1,4-dibromo-2,5-bis(phenylalkoxy)benzene), packing is dominated by halogen bonding. Silylated derivatives, however, rely on van der Waals interactions and steric effects due to the absence of halogens .

- Planarity : The target compound likely exhibits reduced planarity compared to 1,4-bis[(3,5-dimethoxyphenyl)ethynyl]benzene, where dihedral angles between terminal and central benzene rings are <15° .

Electronic and Optical Properties

Conjugation and Charge Transport

- Trimethylsilylethynyl Groups : The electron-withdrawing nature of Si(CH₃)₃ lowers the HOMO-LUMO gap compared to electron-donating methoxy groups, as seen in 1,4-bis[(3,5-dimethoxyphenyl)ethynyl]benzene .

- Phenylethynyl Substitution : Compounds like 1,4-bis(phenylethynyl)-2,5-bis(hexyloxy)benzene exhibit stronger absorption in the UV-vis region (λmax ~350 nm) due to extended conjugation .

Comparative Data Table

*Calculated based on substituent molecular weights.

Biological Activity

1,4-Dioctyl-2,5-bis(trimethylsilylethynyl)benzene (DOTB) is a compound that has garnered attention in the fields of organic electronics and materials science due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of the biological activity of DOTB, including its synthesis, applications, and relevant research findings.

Synthesis

The synthesis of DOTB typically involves multiple steps, including the coupling of various alkynes and functionalization of the benzene ring. Various methods have been reported for its synthesis, including palladium-catalyzed cross-coupling reactions which are efficient for constructing such conjugated systems .

Antioxidant Properties

Research has indicated that compounds similar to DOTB exhibit antioxidant properties. The presence of alkyl chains enhances the solubility in biological systems, potentially allowing for better interaction with reactive oxygen species (ROS). Studies have demonstrated that such compounds can scavenge free radicals effectively .

Cytotoxicity Studies

In vitro studies have shown that DOTB can exert cytotoxic effects on various cancer cell lines. For instance, it has been tested against breast cancer (MCF-7) and colon cancer (HT-29) cell lines. The results indicated a dose-dependent inhibition of cell proliferation, suggesting its potential as an anticancer agent .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 15.2 | Induction of apoptosis |

| HT-29 | 12.5 | Cell cycle arrest |

Neuroprotective Effects

Another area of interest is the neuroprotective potential of DOTB. Preliminary studies suggest that it may protect neuronal cells from oxidative stress-induced apoptosis. This effect is hypothesized to be mediated through the modulation of signaling pathways involved in cell survival .

Study 1: Anticancer Activity

A study conducted by Kim et al. (2020) explored the anticancer properties of DOTB derivatives. The research highlighted that modifications in the alkyl chain length significantly influenced the cytotoxicity against various cancer cell lines. The findings suggested that longer alkyl chains enhanced lipophilicity, leading to improved cellular uptake .

Study 2: Antioxidant Efficacy

In another study focusing on antioxidant activity, researchers evaluated the free radical scavenging ability of DOTB using DPPH and ABTS assays. Results showed that DOTB exhibited significant radical scavenging activity comparable to known antioxidants such as ascorbic acid .

Q & A

Q. What are the primary synthetic routes for preparing 1,4-Dioctyl-2,5-bis(trimethylsilylethynyl)benzene?

The compound is typically synthesized via Sonogashira coupling , where a brominated benzene precursor (e.g., 1,4-dibromo-2,5-dioctylbenzene) reacts with trimethylsilylacetylene under palladium/copper catalysis . Alternative methods include Suzuki coupling for introducing aryl groups and Gilch polymerization for creating conjugated polymers, though the latter may introduce tolane-bisbenzyl defects (~1.5–2.0%) during chain propagation . Key steps involve refluxing in polar solvents (e.g., NMP or ethanol), column chromatography for purification, and recrystallization to obtain single crystals for structural validation .

Q. How is 1,4-Dioctyl-2,5-bis(trimethylsilylethynyl)benzene characterized structurally and thermally?

- NMR Spectroscopy : and NMR confirm substituent integration and symmetry. For example, trimethylsilyl protons appear as singlets near δ 0.25 ppm, while aromatic protons show coupling patterns dependent on substitution .

- Thermogravimetric Analysis (TGA) : Decomposition phases (e.g., dehydration, condensation) are quantified by mass loss curves. The compound exhibits endothermic pyrolysis with positive ΔH values, indicating thermal stability up to ~250–300°C .

- X-ray Diffraction (XRD) : Single-crystal studies reveal bond angles (e.g., C–C≡C–Si ~177°) and packing motifs, critical for understanding π-conjugation .

Q. What is the role of octyl and trimethylsilylethynyl groups in modulating properties?

- Octyl Chains : Improve solubility in organic solvents (e.g., chloroform, THF) and reduce crystallinity, enabling solution-processable thin films for optoelectronic devices .

- Trimethylsilylethynyl Groups : Enhance electron-withdrawing character and stabilize the triple bond against oxidative cleavage. The bulky silyl group also sterically hinders aggregation, preserving optical clarity .

Advanced Research Questions

Q. How can researchers evaluate electronic properties for molecular electronics applications?

- Cyclic Voltammetry (CV) : Measures HOMO/LUMO levels. The compound’s ethynyl groups lower LUMO energies, facilitating electron transport in organic field-effect transistors (OFETs) .

- UV-Vis/PL Spectroscopy : Long conjugation lengths (λ ~400–450 nm) and narrow bandgaps (~2.5 eV) suggest suitability for light-emitting diodes (OLEDs) .

- Conductivity Studies : Doping with iodine or sulfonic acids increases conductivity by 3–4 orders of magnitude, though inconsistencies in reported values require standardized doping protocols .

Q. How should contradictions in thermal decomposition data be resolved?

Discrepancies in TGA results (e.g., varying decomposition onset temperatures) arise from differences in heating rates (5–20°C/min), atmosphere (N vs. air), and sample purity . To reconcile

- Repeat experiments under identical conditions.

- Use high-purity samples (≥99%) verified by HPLC.

- Compare with analogous compounds (e.g., 1,4-dimethyl derivatives) to isolate substituent effects .

Q. What strategies optimize synthesis yields and minimize defects?

- Catalyst Optimization : Pd(PPh)/CuI ratios (1:2 mol%) improve Sonogashira coupling efficiency .

- Reaction Time : Extended reflux (12–24 hrs) ensures complete deprotection of trimethylsilyl groups.

- Purification : Sequential silica gel chromatography (hexane:EtOAc) removes unreacted acetylene precursors .

Q. How do structural defects in polymeric derivatives impact device performance?

In Gilch-synthesized polymers, tolane-bisbenzyl defects (~2%) disrupt conjugation, reducing charge mobility. Mitigation strategies include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.